molecular formula C13H20N4O2 B592288 tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 634468-96-5

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Cat. No. B592288
CAS RN: 634468-96-5
M. Wt: 264.329
InChI Key: JWFIRRWHYFDUCF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O2 . It is a solid substance at room temperature . The compound is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material . Another method involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.33 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

“tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate . It plays a crucial role in the synthesis of various complex organic compounds.

Biological Evaluation

The compound has been subjected to biological evaluation, particularly for its antibacterial and antifungal activities . It has been tested in vitro at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

X-ray Diffraction Studies

The compound has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

Building Blocks in Drug Discovery

Piperazine and its derivatives, such as “tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate”, serve as useful building blocks in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Novel Organic Compounds

The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Physicochemical Property Adjustment

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, the incorporation of the piperazine ring in “tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is considered an important synthetic strategy in the field of drug discovery .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIRRWHYFDUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736832
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

CAS RN

634468-96-5
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo pyrimidine (1.0 g, 6.29 mmol) and 1-Boc-piperazine (1.17 g, 6.28 mmol) were dissolved in toluene (20 mL) and the solution was purged with argon for 10 min. Sodium tert-butoxide (816 mg, 8.49 mmol) and catalytic Pd(PtBu3)2 (320 mg, 0.63 mmol) were added and the reaction mixture was heated to 120° C. for 10 h. The reaction mixture was cooled to room temperature, diluted with EtOAc and filtered through Celite. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 80% EtOAc in petroleum ether) to get tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate (700 mg, yield 42%). 1H NMR (300 MHz, MeOD) δ 8.57 (s, 1H), 8.48 (m, 2H), 3.61-3.58 (m, 4H), 3.30-3.27 (m, 4H), 1.47 (s, 9H). MS (ESI) m/z: Calculated for C13H20N4O2: 264.16. found: 265.0 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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